4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core linked to a benzo[d]thiazole moiety and a piperidine ring, both of which are functionalized with sulfonyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the sulfonyl groups and the piperidine ring. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the sulfonyl groups: Sulfonylation reactions are performed using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using 2-methylpiperidine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups and the benzo[d]thiazole moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: shares similarities with other sulfonyl-containing benzamides and benzo[d]thiazole derivatives.
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Lacks the piperidine ring but retains the benzo[d]thiazole and benzamide cores.
4-((2-methylpiperidin-1-yl)sulfonyl)benzamide: Contains the piperidine ring and benzamide core but lacks the benzo[d]thiazole moiety.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl groups and the benzo[d]thiazole moiety enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S3/c1-14-5-3-4-12-24(14)32(28,29)16-8-6-15(7-9-16)20(25)23-21-22-18-11-10-17(31(2,26)27)13-19(18)30-21/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPPTKHPMCQAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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